amine hydrochloride CAS No. 1240590-72-0](/img/structure/B6361871.png)

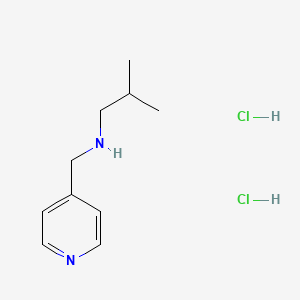

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

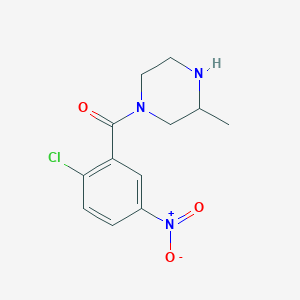

“(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” is a chemical compound. Its molecular formula is C14H22ClNO . Unfortunately, there’s limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of a similar compound, (2E)-3-(2-Methoxyphenyl)-2-propen-1-yl acetate, has been elucidated using single-crystal X-ray diffraction technique . The same technique could potentially be used for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride”.Scientific Research Applications

Overview

The compound "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride" has been a subject of interest in various scientific studies. However, direct studies specifically focusing on this exact compound were not identified in the recent scientific literature. Therefore, to provide valuable insights, we explore related research areas and compounds that share structural similarities or functional groups, offering a broader understanding of potential research applications.

Relevance to Environmental Estrogens

Research on compounds with estrogenic activity, such as Methoxychlor, a chlorinated hydrocarbon pesticide, highlights the significance of studying chemicals with proestrogenic activity for their potential environmental and health impacts. Methoxychlor's metabolism in vivo to its active estrogenic form and its effects on fertility and development emphasize the importance of understanding similar compounds' biological and environmental interactions (Cummings, 1997).

Chemical Warfare Agent Degradation

The degradation products of chemical warfare agents, including sulfur mustards and nerve agents, have been studied for their environmental fate and toxicity. Such research underlines the necessity of exploring the degradation pathways and toxicological profiles of structurally related compounds to assess potential risks and develop decontamination strategies (Munro et al., 1999).

Anticancer and Antitumorigenic Effects

Studies on estrogen metabolites, like 2-methoxyestradiol, have shown antitumorigenic and antiangiogenic effects, suggesting that structurally related compounds could also have potential therapeutic applications in cancer treatment. Understanding the metabolic formation and action mechanisms of similar compounds may contribute to developing novel anticancer strategies (Zhu & Conney, 1998).

Synthetic Pathways and Structural Properties

Research into the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into synthetic routes and potential applications of structurally related compounds. These studies can inform the development of new materials with desired chemical and physical properties (Issac & Tierney, 1996).

Analytical Techniques in Biomedical Research

The development of analytical techniques for identifying and quantifying carcinogenic compounds and their metabolites in biological matrices emphasizes the importance of advanced analytical methods in research. Such methods facilitate the study of the biological effects and exposure levels of related compounds, contributing to a better understanding of their health implications (Teunissen et al., 2010).

Future Directions

The future research directions for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” could include further exploration of its synthesis, characterization, and potential biological activities. Given the activities of similar compounds, it could be of interest in fields like medicinal chemistry and materials science .

properties

IUPAC Name |

N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b8-6+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQFJJRYLJTNO-WVLIHFOGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=CC1=CC=CC=C1OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC/C=C/C1=CC=CC=C1OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)

![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)

![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)

![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)

amine](/img/structure/B6361865.png)

amine hydrochloride](/img/structure/B6361882.png)